3-Methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are characterized by their bicyclic structure containing both pyrazole and pyrimidine rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the inhibition of phosphodiesterase enzymes, which play a crucial role in various physiological processes.
This compound is classified under heterocyclic compounds and specifically falls within the category of substituted pyrazolo[3,4-d]pyrimidines. These compounds are often synthesized for their pharmacological properties, including anti-inflammatory and anticancer activities. The synthesis and applications of various pyrazolo[3,4-d]pyrimidines have been documented in several patents and scientific articles, indicating a broad interest in this chemical class for therapeutic development .
The synthesis of 3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves several key steps:
These synthetic routes are adaptable based on available starting materials and desired modifications.
The molecular formula for 3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is C₁₁H₁₃N₃O₁S₂. Its structure features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.
The reactivity of 3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can be explored through various chemical reactions:
The mechanism of action for 3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine primarily involves its role as a phosphodiesterase inhibitor. By inhibiting this enzyme, the compound increases levels of cyclic adenosine monophosphate (cAMP) within cells, leading to enhanced signaling pathways associated with vasodilation and anti-inflammatory effects. This mechanism is particularly relevant in therapeutic applications related to cardiovascular diseases .
The potential applications of 3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine include:
The pyrazolo[3,4-d]pyrimidine nucleus represents a privileged scaffold in medicinal chemistry due to its role as a purine bioisostere. This bicyclic heterocycle replicates the electronic distribution and hydrogen-bonding patterns of endogenous purines (adenine/guanine), enabling competitive binding at ATP-binding sites of kinases and other nucleotide-recognizing enzymes. The structural mimicry arises from:
Table 1: Binding Affinity Comparison of Purine vs. Pyrazolo[3,4-d]Pyrimidine Derivatives
Target Protein | Natural Ligand (Kd, nM) | Pyrazolo[3,4-d]pyrimidine Derivative | Kd/IC₅₀ (nM) | Key Interactions |
---|---|---|---|---|
EGFR Kinase | ATP (≈5,000) | Compound 12b [8] | 16 | H-bonds with Met793, hydrophobic contact with Leu718 |
CDK2/Cyclin A | ATP (≈1,200) | Compound 14 [3] | 57 | H-bond with Leu83, π-stacking with Phe80 |
DHFR | Dihydrofolate (≈10) | Compound 6i [1] | 2,410* | Hydrophobic interactions with Phe31, Val115 |
*IC₅₀ in nM; DHFR = Dihydrofolate reductase
The therapeutic application of pyrazolo[3,4-d]pyrimidines evolved from early antimetabolite prototypes to modern precision oncology agents. Key milestones include:
Table 2: Evolution of Key Pyrazolo[3,4-d]Pyrimidine Derivatives in Oncology
Era | Representative Compound | Primary Target | Therapeutic Advance |
---|---|---|---|
1960s | Allopurinol | Xanthine Oxidase | First clinical validation of scaffold |
1990s | PP1, PP2 | Src Kinases | Established kinase inhibition SAR |
2010s | Compound 6i [1] | DHFR/TS | Dual-enzyme inhibition; broad-spectrum cytotoxicity |
2020s | Compound 12b [8] | EGFRT790M | Overcame T790M-mediated resistance in NSCLC |
2020s | Compound 14 [3] | CDK2/Cyclin A2 | Nanomolar potency; cell cycle arrest |
Strategic functionalization of the pyrazolo[3,4-d]pyrimidine core at C3, C4, and C6 directly modulates pharmacodynamic and pharmacokinetic properties:
Table 3: SAR of Pyrazolo[3,4-d]Pyrimidine Substitutions and Biological Impact
Position | Functional Group | Effect on Potency | Effect on Selectivity | Representative Bioactive Compound |
---|---|---|---|---|
C3 | Methoxy | Moderate (IC₅₀ 2–5x vs H) | Enhanced for CDK2 over CDK1 | 3-Methoxy derivatives [3] [6] |
C3 | Methyl | High (IC₅₀ 5–10x vs H) | Moderate (broad-spectrum) | 6i (C3-methyl) [1] |
C4 | Methylthio | High (IC₅₀ 3–8x vs OH) | Significant (kinase vs non-kinase) | 12b (C4-methylthio) [8] |
C4 | Glutamate | Variable (target-dependent) | High for folate enzymes | Classical antifolates [1] |
C6 | Methylthio | Very high (IC₅₀ 10–20x vs Cl) | Exceptional (e.g., EGFRT790M vs WT) | Target compound (this review) |
C6 | Aryl | Moderate to high | Tunable via aryl substituents | PP1/PP2 [7] |
The emergence of 3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine represents a strategic integration of these principles. The C3 methoxy group balances polarity and metabolic resistance, while dual C4/C6 methylthio groups create synergistic hydrophobic contacts in deep enzyme clefts, as evidenced in molecular dynamics simulations of TGFβ1R1 inhibitors [6]. This configuration overcomes limitations of early derivatives:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1